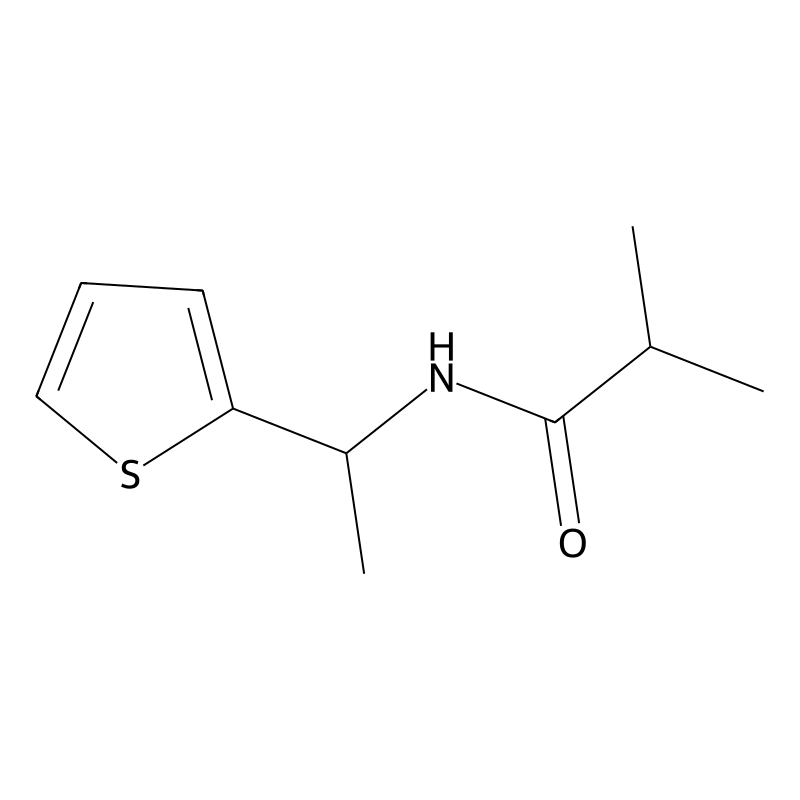

2-methyl-N-(1-thiophen-2-ylethyl)propanamide

Catalog No.

S7774513

CAS No.

M.F

C10H15NOS

M. Wt

197.30 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

2-methyl-N-(1-thiophen-2-ylethyl)propanamide

IUPAC Name

2-methyl-N-(1-thiophen-2-ylethyl)propanamide

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

InChI

InChI=1S/C10H15NOS/c1-7(2)10(12)11-8(3)9-5-4-6-13-9/h4-8H,1-3H3,(H,11,12)

InChI Key

SMQFAZCLXPZFOI-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC(C)C1=CC=CS1

Canonical SMILES

CC(C)C(=O)NC(C)C1=CC=CS1

and Background:

2-methyl-N-(1-thiophen-2-ylethyl)propanamide is also known as MTEP. It is a selective and potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This substance is commonly used in scientific studies to determine its pharmacologic effects and to develop treatments for various medical conditions. MTEP is a drug-like substance, synthesized primarily for medical research purposes. It has a number of interesting properties and poses potential benefits for various fields of research.

2-methyl-N-(1-thiophen-2-ylethyl)propanamide is also known as MTEP. It is a selective and potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This substance is commonly used in scientific studies to determine its pharmacologic effects and to develop treatments for various medical conditions. MTEP is a drug-like substance, synthesized primarily for medical research purposes. It has a number of interesting properties and poses potential benefits for various fields of research.

MTEP is a white to off-white powder that is slightly soluble in aqueous solutions. This substance has a molecular weight of 249.35 g/mol. Its chemical structure is C14H19NO2S (2-methyl-N-(1-thiophen-2-ylethyl)propanamide). The compound has a melting point of 71-75°C and a boiling point of 443.1°C at 760 mmHg.

MTEP can be synthesized from 2-methyl-2-propanol through a series of chemical reactions. The intermediate compound, 2-methyl-2-propanoyl chloride, is prepared from 2-methyl-2-propanol by reaction with thionyl chloride. This compound is then reacted with thienylacetic acid to obtain the final product, 2-methyl-N-(1-thiophen-2-ylethyl)propanamide. The purity of MTEP can be determined through the use of analytical techniques such as NMR spectroscopy and high-performance liquid chromatography (HPLC).

The purity and concentration of MTEP can be determined through a variety of analytical methods including NMR spectroscopy, HPLC, and mass spectrometry. In addition, these analytical methods can be utilized to evaluate the stability and shelf-life of MTEP under various environmental conditions.

MTEP displays potent and selective inhibition of mGluR5, a target receptor in the central nervous system (CNS). Studies have suggested that mGluR5 antagonism has potential therapeutic significance in a number of disorders such as psychiatric conditions, neuropathic pain, and drug addiction. Some studies have also indicated that MTEP may exhibit anti-inflammatory and antioxidant properties.

Studies have shown that MTEP is relatively safe and well-tolerated, with low toxicity in both animals and humans. However, adverse reactions such as gastrointestinal disturbances and changes in body weight have been reported in some studies. Future studies should focus on determining the long-term safety and potential risks associated with the use of MTEP.

MTEP has a broad range of applications in medical research. It has shown potential as a treatment option for various medical conditions such as schizophrenia, anxiety disorders, and neuropathic pain. It has also been used in the development of novel therapeutic agents. Additionally, MTEP has been used in scientific studies to further our understanding of the mechanisms underlying the pathophysiology of various disorders.

The research on MTEP is still in its early stages and there is much that remains to be determined. While this compound has shown great promise in the development of novel therapeutic agents, further research is needed to understand its full potential.

MTEP has implications in various fields of research and industry such as drug discovery, neuropharmacology, and medicine. Its potential applications include the development of novel treatment options for neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.

While MTEP has numerous potential benefits in the medical and scientific fields, there are also limitations to its use. For example, MTEP has limited aqueous solubility, which may cause challenges in optimizing a drug formulation for clinical use. Future research should focus on developing methods for increasing its solubility while maintaining its pharmacological activity. Additionally, studies should examine the stability of MTEP in various environments and its potential side effects on the human body. Lastly, there is a need for further research to explore the full potential therapeutic effect of this compound using in vitro and in vivo models.

1. Investigation of MTEP’s potential use in cancer therapy.

2. Development of new pharmaceuticals for neurological diseases as Alzheimer’s, Parkinson’s, and Huntington’s diseases.

3. Development of MTEP analogues for improved pharmacological activity and solubility properties.

4. Development of new analytical methods for quantification of MTEP in complex matrices.

5. Evaluation of the immunomodulatory effects of MTEP.

6. Examination of the effectiveness of MTEP in animal models of addiction.

7. Study of the effects of MTEP on inflammation and oxidative stress.

2. Development of new pharmaceuticals for neurological diseases as Alzheimer’s, Parkinson’s, and Huntington’s diseases.

3. Development of MTEP analogues for improved pharmacological activity and solubility properties.

4. Development of new analytical methods for quantification of MTEP in complex matrices.

5. Evaluation of the immunomodulatory effects of MTEP.

6. Examination of the effectiveness of MTEP in animal models of addiction.

7. Study of the effects of MTEP on inflammation and oxidative stress.

In summary, MTEP is a potent and selective antagonist of mGluR5 that has potential applications in various fields of research and industry. This substance can be synthesized through a series of chemical reactions and characterized using analytical methods such as NMR spectroscopy and HPLC. While MTEP has shown great promise as a novel therapeutic agent, there is still a need for further research to fully determine its potential therapeutic effects and to understand its mechanisms of action.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

197.08743528 g/mol

Monoisotopic Mass

197.08743528 g/mol

Heavy Atom Count

13

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds